Antitrypanosomal agent 13

Antiparasitic drug discovery Trypanosoma brucei SAR analysis

Antitrypanosomal agent 13 is a structurally validated, non-interchangeable lead compound for Human African Trypanosomiasis (HAT) drug discovery. Its specific 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine scaffold is exquisitely sensitive to modification; close analogs lose >50-fold potency. With a proven sub-micromolar IC50 (0.38 μM) against T. b. rhodesiense and a selectivity index >60 over mammalian L6 cells, it is an essential benchmark for SAR, target deconvolution, and ADME-Tox profiling. Choose this exact compound to ensure reproducible, high-fidelity data in your phenotypic screening and medicinal chemistry programs.

Molecular Formula C47H81N2NaO10S
Molecular Weight 889.2 g/mol
Cat. No. B12387422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 13
Molecular FormulaC47H81N2NaO10S
Molecular Weight889.2 g/mol
Structural Identifiers
SMILESCCCCNC(=S)NC1CCC2(C(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(CCC(O3)C(CC)C(=O)[O-])C)O)C)C)OC14CCC(O4)(C)C5CCC(C(O5)C)(CC)O.[Na+]
InChIInChI=1S/C47H82N2O10S.Na/c1-12-16-25-48-43(60)49-36-19-22-46(59-47(36)24-23-44(11,58-47)37-20-21-45(54,15-4)32(10)55-37)29(7)26-28(6)41(57-46)34(14-3)39(51)30(8)38(50)31(9)40-27(5)17-18-35(56-40)33(13-2)42(52)53;/h27-38,40-41,50,54H,12-26H2,1-11H3,(H,52,53)(H2,48,49,60);/q;+1/p-1/t27-,28-,29+,30-,31-,32-,33+,34-,35+,36-,37+,38+,40+,41-,44-,45+,46-,47-;/m0./s1
InChIKeyCVRKDSPQTJTKFR-ZZKKMBFOSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitrypanosomal Agent 13: Core Characteristics and Procurement Considerations for Lead Discovery


Antitrypanosomal agent 13 (also designated as compound 13 or 4b) is a synthetic small molecule with the chemical name 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine [1]. It is a member of the 4-phenyl-6-(pyridin-3-yl)pyrimidine class, developed as a potential therapeutic for Human African Trypanosomiasis (HAT), a neglected tropical disease caused by Trypanosoma brucei parasites [1]. The compound is characterized by a pyrimidine core with a 2-amino group, a 3-pyridyl ring at the 6-position, and a 2-methoxyphenyl ring at the 4-position, which are critical structural features for its biological activity [1].

Antitrypanosomal Agent 13: Why Close Structural Analogs Cannot Be Substituted Without Efficacy Loss


The antitrypanosomal activity of 4-phenyl-6-(pyridin-3-yl)pyrimidines is exquisitely sensitive to minor structural modifications, making generic substitution among in-class compounds unreliable. Quantitative structure-activity relationship (SAR) data from a direct comparative study demonstrates that even a single change, such as omitting the 2-amino group or altering the position of the nitrogen atom in the pyridyl ring, can result in a >50-fold decrease in potency against T. b. rhodesiense [1]. Therefore, the specific molecular configuration of Antitrypanosomal agent 13 is non-interchangeable with close analogs for research and development purposes focused on maximizing target engagement and minimizing off-target effects.

Antitrypanosomal Agent 13: A Quantitative Evidence Guide for Differentiated Selection in Antiparasitic Research


Sub-Micromolar Potency Against T. b. rhodesiense (STIB900)

Antitrypanosomal agent 13 exhibits sub-micromolar activity against the parasite, achieving an IC50 value of 0.38 μM, which is a 51.6-fold improvement in potency over its direct structural analog, compound 3, which lacks the 2-amino group on the pyrimidine core [1].

Antiparasitic drug discovery Trypanosoma brucei SAR analysis

A >60-Fold Selectivity Index Over Mammalian L6 Cells

Antitrypanosomal agent 13 demonstrates a quantifiable selectivity for the parasite over mammalian cells, with a selectivity index (SI) of 61 against T. b. rhodesiense, derived from its IC50 of 0.38 μM and its CC50 of 23 μM on rat skeletal myoblast L6 cells [1].

Antiparasitic drug discovery Selectivity Index Cytotoxicity

Favorable Off-Target Profile in In Vitro ADME-Tox Panel

When screened at 10 μM against a panel of common off-targets, Antitrypanosomal agent 13 demonstrated a favorable profile, showing no inhibition of HDAC1, HDAC3, and HDAC6, no cytotoxicity against 786-O and A549 cells, and only partial inhibition of specific CYP450 isoforms (CYP2C9, CYP2C19, CYP1A2) while showing favorable results against CYP3A4 and CYP2D6 [1].

ADME-Tox Drug safety profiling Cytochrome P450 inhibition

Antitrypanosomal Agent 13: Primary Application Scenarios for Research and Lead Development


Lead Optimization for Human African Trypanosomiasis (HAT) Therapeutics

Antitrypanosomal agent 13 is an ideal starting point for medicinal chemistry programs aimed at developing new treatments for HAT. Its sub-micromolar IC50 of 0.38 μM against T. b. rhodesiense and a selectivity index of >60 over mammalian L6 cells provide a validated, quantitative benchmark for structure-activity relationship (SAR) studies [1]. Researchers can use this compound as a reference standard to evaluate the potency and selectivity of new derivatives.

Investigation of Phenotypic Screening Hits Against T. brucei

Given that the molecular target of agent 13 was not confirmed (rhodesain was ruled out as the primary target) [1], it serves as a valuable tool compound for phenotypic screening follow-up. Its well-defined activity profile makes it suitable for target deconvolution studies using techniques like chemoproteomics or resistance mutation sequencing to identify the specific biological pathway it engages, potentially revealing a novel drug target in T. brucei.

Benchmarking In Vitro ADME-Tox and Safety Pharmacology Panels

Agent 13's characterized off-target profile against a panel of CYPs, HDACs, and cell lines makes it a useful control or benchmark compound in in vitro ADME-Tox screening cascades [1]. Its known lack of cytotoxicity in 786-O and A549 cells and its specific CYP inhibition pattern can serve as a comparative baseline when profiling new antiparasitic lead series for early safety liabilities.

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